Synthetic Versatility: C3 Bromine Enables Suzuki–Miyaura Cross-Coupling Unavailable to Non-Halogenated 4,6-Dihydroxy-1H-indazole
The C3 bromine atom in 3-bromo-4,6-dihydroxy-1H-indazole provides a synthetic handle for palladium-catalyzed Suzuki–Miyaura cross-coupling reactions with arylboronic acids, enabling the construction of C3-arylated indazole derivatives that cannot be directly accessed from the non-halogenated analog 4,6-dihydroxy-1H-indazole. This reactivity has been demonstrated for related 3-bromo-indazole systems [1]. In contrast, 4,6-dihydroxy-1H-indazole (CAS 885518-73-0) lacks this electrophilic coupling site entirely, limiting its utility as a diversification scaffold in medicinal chemistry programs .
| Evidence Dimension | Synthetic accessibility of C3-arylated derivatives |
|---|---|
| Target Compound Data | C3 bromine serves as electrophilic coupling partner; undergoes Pd-catalyzed Suzuki–Miyaura reaction with arylboronic acids |
| Comparator Or Baseline | 4,6-Dihydroxy-1H-indazole: No halogen at C3; cannot participate in cross-coupling at this position |
| Quantified Difference | Qualitative difference: C3 functionalization pathway present vs. absent |
| Conditions | Pd-catalyzed Suzuki–Miyaura conditions; demonstrated for 3-bromo-indazole systems |
Why This Matters
This determines whether the compound can serve as a diversification point in structure-activity relationship (SAR) campaigns—critical for medicinal chemistry procurement decisions.
- [1] Boujdi, K.; El Brahmi, N.; Graton, J.; Dubreuil, D.; Collet, S.; Mathé-Allainmat, M.; Akssira, M.; Lebreton, J.; El Kazzouli, S. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances 2021, 11, 7107-7114. View Source
